Pyrrolidine-3-carbaldehyde

Physicochemical profiling Medicinal chemistry design pKa prediction

Research requiring pyrrolidine-3-carbaldehyde often faces stability challenges and positional isomer confusion. This saturated 5-membered heterocycle (C₅H₉NO, MW 99.13) provides the exact 3-substitution pattern critical for REV-ERB agonist synthesis (e.g., SR9009) and constrained PROTAC linkers. - **Key differentiator:** pKa 9.59 (1.24 units higher than 2-isomer), affecting protonation at pH 7.4 - **Storage requirement:** -20°C under inert atmosphere (vs. 2-8°C for 2-isomer) - **Available enantiomers:** (R) and (S) forms (≥97% purity) for homochiral fragment libraries

Molecular Formula C5H9NO
Molecular Weight 99.133
CAS No. 848189-22-0
Cat. No. B2962349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-carbaldehyde
CAS848189-22-0
Molecular FormulaC5H9NO
Molecular Weight99.133
Structural Identifiers
SMILESC1CNCC1C=O
InChIInChI=1S/C5H9NO/c7-4-5-1-2-6-3-5/h4-6H,1-3H2
InChIKeyKDOLGICVVPEEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3-carbaldehyde: A 3-Formylpyrrolidine Building Block


Pyrrolidine-3-carbaldehyde (CAS 848189-22-0), also named 3-pyrrolidinecarboxaldehyde, is a saturated five-membered nitrogen heterocycle bearing a reactive formyl substituent at the meta-position relative to the ring nitrogen . With a molecular formula of C₅H₉NO and a molecular weight of 99.13 g·mol⁻¹, this compound serves as a versatile chiral building block in medicinal chemistry, fragment-based drug discovery, and targeted protein degradation (PROTAC) linker construction . The 3-position aldehyde on the pyrrolidine scaffold imparts a distinct stereoelectronic profile—characterized by a predicted pKa of approximately 9.59—that differentiates it from the more common 2-carbaldehyde positional isomer and from six-membered piperidine analogs, directly influencing downstream reactivity, protonation state, and the three-dimensional vector presentation required for fragment evolution and ternary complex formation .

1 Chiral building block for PROTAC linker construction and fragment-based drug discovery
2 3-carbaldehyde position provides distinct spatial vector compared to 2-carbaldehyde isomer
3 Supports stereochemical-control studies: both (R)- and (S)-enantiomers commercially available

Why This Isomer Cannot Replace 2-Carbaldehyde or Piperidine Analogs


The aldehyde position on the pyrrolidine ring is not a trivial structural detail—it dictates the protonation state at physiological pH, the trajectory of the reactive formyl group in three-dimensional space, and the compound's thermal stability during storage and handling. Pyrrolidine-3-carbaldehyde exhibits a predicted pKa of 9.59, which is 1.24 log units higher than its 2-carbaldehyde isomer (pKa 8.35), meaning that at pH 7.4 the 3-isomer is substantially more protonated on the ring nitrogen, altering both its nucleophilic character and its capacity to form electrostatic interactions in binding sites . Furthermore, the 3-carbaldehyde requires storage at −20 °C under inert atmosphere, whereas the 2-isomer is stable at 2–8 °C, indicating greater intrinsic reactivity of the 3-formyl species that must be accounted for in procurement and synthetic planning . Compared with the six-membered piperidine-3-carbaldehyde (MW 113.16, BP 181 °C, density 1.037, pKa 9.46), the pyrrolidine scaffold offers a smaller ring size (MW 99.13, BP 158 °C, density 1.085) with distinct conformational pseudorotation dynamics that generate different three-dimensional fragment vectors, a property exploited in fragment-based drug discovery to access under-sampled regions of chemical space [1]. These collective differences mean that substituting one analog for another without experimental validation risks altering synthetic yields, stereochemical outcomes, or the binding geometry of the final ligand.

Protonation State Shift

Predicted pKa difference may alter nitrogen protonation at physiological pH, affecting binding electrostatics compared to 2-carbaldehyde.

Storage Requirement Disparity

Requires −20 °C under inert atmosphere, unlike the 2-isomer (2–8 °C), impacting cold-chain logistics and handling.

Ring-Size Conformational Differences

Five-membered pyrrolidine pseudorotation vs. six-membered piperidine chair conformations produce non-interchangeable 3D vectors.

Differentiation Evidence Against Closest Analogs


pKa Shift Alters Protonation State at Physiological pH

Pyrrolidine-3-carbaldehyde (target) exhibits a predicted pKa of 9.59±0.10 for the pyrrolidine nitrogen, compared with 8.35±0.10 for the positional isomer pyrrolidine-2-carbaldehyde . This ΔpKa of +1.24 log units translates to approximately 94% protonation of the 3-isomer versus approximately 90% protonation of the 2-isomer at pH 7.4 (calculated via Henderson-Hasselbalch). The higher basicity of the 3-carbaldehyde's nitrogen arises from the absence of the electron-withdrawing inductive effect exerted by the imine/enamine-capable α-formyl group present in the 2-isomer, fundamentally altering the compound's hydrogen-bond donor capacity and reactivity profile in both biological and synthetic contexts.

pKa Shift
Data to verify
ΔpKa +1.24 (3-carbaldehyde vs 2-carbaldehyde), predicted ~94% vs ~90% protonation at pH 7.4
May influence pH-dependent binding interactions
Predicted values; experimental verification recommended
Physicochemical profiling Medicinal chemistry design pKa prediction

Storage Stability Gap: Freezer vs Refrigeration Requirements

Pyrrolidine-3-carbaldehyde requires storage at −20 °C under inert atmosphere and protection from light, whereas pyrrolidine-2-carbaldehyde is specified for storage at 2–8 °C (standard refrigeration) . This more stringent cold-chain requirement for the 3-isomer is indicative of greater intrinsic thermal lability of the β-formylpyrrolidine system relative to the α-formyl isomer. The aldehyde group at the 3-position is not conjugated with the nitrogen lone pair (unlike the 2-position, where imine/enamine formation can provide transient stabilization), resulting in higher susceptibility to oxidation, aldol condensation, or polymerization upon thermal stress.

Storage Stability
Data to verify
3-carbaldehyde: −20 °C, inert atmosphere; 2-carbaldehyde: 2–8 °C
Procurement logistics differ significantly between isomers
Vendor-specified conditions; internal stability assessment advised
Compound handling Procurement logistics Stability assessment

Physicochemical Divergence from Piperidine-3-carbaldehyde

Compared with the six-membered analog piperidine-3-carbaldehyde, pyrrolidine-3-carbaldehyde has a lower molecular weight (99.13 vs 113.16 g·mol⁻¹), a lower boiling point (158 °C vs 181 °C), a higher density (1.085 vs 1.037), and a slightly higher predicted pKa (9.59 vs 9.46) . The 23 °C lower boiling point and 14.03 g·mol⁻¹ lower molecular weight reflect the smaller ring size and reduced van der Waals surface area of the pyrrolidine scaffold. The higher density of the pyrrolidine (Δ = +0.048 g·cm⁻³) is consistent with more compact molecular packing in the liquid state, which may influence solvation thermodynamics in different solvent systems used during synthesis.

vs. Piperidine Analog
Source review
MW −14.03 g/mol, BP −23 °C, Density +0.048 g/cm³, pKa +0.13 vs piperidine-3-carbaldehyde
Smaller, denser scaffold with distinct conformational ensemble
Physicochemical data from ChemicalBook; may affect fragment library design
Physicochemical characterization Ring-size comparison Lead optimization

Synthetic Utility in REV-ERB Agonist Drug Discovery

The N-Boc-protected derivative of pyrrolidine-3-carbaldehyde, 1-Boc-pyrrolidine-3-carboxaldehyde (CAS 59379-02-1), was specifically employed as the key intermediate in the synthesis of the clinical-stage REV-ERBα/β agonists SR9009 and SR9011, a landmark study published in Nature [1]. The synthesis proceeded via a second reductive amination step using 1-Boc-pyrrolidine-3-carboxaldehyde, followed by Boc deprotection and capping to yield SR9009 (ethyl carbamate) or SR9011 (pentyl urea). The resulting compounds exhibited potent cellular activity: SR9009 showed REV-ERBα IC₅₀ = 670 nM and REV-ERBβ IC₅₀ = 800 nM in a cotransfection assay using full-length REV-ERBα with a Bmal1-luciferase reporter, and displayed direct binding to REV-ERBα with a Kd of 800 nM by circular dichroism [1]. SR9011 demonstrated comparable potency (REV-ERBα IC₅₀ = 790 nM, REV-ERBβ IC₅₀ = 560 nM). Both compounds suppressed BMAL1 mRNA expression in HepG2 cells and altered circadian behavior and metabolic gene expression in mice upon in vivo administration [1]. The 3-position aldehyde on the pyrrolidine ring provides the specific spatial vector required to correctly position the tertiary amine pharmacophore within the REV-ERB ligand-binding domain—a geometry that would not be achievable with the 2-carbaldehyde isomer.

REV-ERB Agonist Synthesis
Reported
1-Boc-pyrrolidine-3-carboxaldehyde used in synthesis of SR9009 (REV-ERBα IC50 670 nM) and SR9011
Validated synthetic utility in nuclear receptor lead optimization
Endpoint context from cotransfection assay; Nature 2012
REV-ERB agonist Circadian rhythm Metabolic disease Reductive amination

PROTAC Linker Conjugate with Defined E3 Ligase Ligand

The chiral conjugate (S)-Deoxy-thalidomide-(R)-pyrrolidine-3-carbaldehyde (CAS 2952806-82-3, MW 341.37) is a defined E3 ligase ligand-linker building block in which the (R)-pyrrolidine-3-carbaldehyde moiety serves as the linker component connecting a cereblon (CRBN)-based E3 ligase ligand to a terminal aldehyde handle for downstream conjugation to a target-protein ligand . This pre-assembled conjugate enables modular PROTAC synthesis: the free aldehyde group at the pyrrolidine 3-position can undergo reductive amination or other carbonyl chemistry to attach the target-protein-binding warhead. The (R)-stereochemistry at the pyrrolidine 3-position provides a defined chiral vector that influences the ternary complex geometry between the E3 ligase, PROTAC, and target protein—a parameter known to critically affect degradation efficiency . While the commercial availability of this conjugate expands to piperidine-based and other linker variants, the pyrrolidine 3-carbaldehyde scaffold offers a shorter, more rigid five-membered linker segment compared to piperidine-based alternatives, potentially favoring distinct ternary complex topologies.

PROTAC Linker Conjugate
Class-level inference
(S)-Deoxy-thalidomide-(R)-pyrrolidine-3-carbaldehyde available as CRBN-ligand-linker with terminal aldehyde
Supports modular PROTAC assembly; DC50 comparison to piperidine linkers not publicly available
Class-level understanding of linker effects; empirical optimization required
PROTAC Targeted protein degradation E3 ligase CRBN Linker chemistry

Chiral Resolution: Both Enantiomers Commercially Available

Pyrrolidine-3-carbaldehyde possesses a stereogenic center at C3, and both enantiomeric forms are commercially accessible: (R)-1-Boc-pyrrolidine-3-carbaldehyde (CAS 191347-94-1) and (S)-pyrrolidine-3-carbaldehyde (CAS 2679935-83-0) . The racemic (±)-1-Boc-pyrrolidine-3-carboxaldehyde is available from TCI with a purity specification of >96.0% (GC) and a specific rotation of −2.0 to +2.0 deg (C=1, CH₂Cl₂), confirming its racemic nature . The (S)-enantiomer is listed at 97% purity from multiple suppliers . In contrast, the positional isomer pyrrolidine-2-carbaldehyde has its chiral center at C2 (α to nitrogen), which places the stereogenic center directly adjacent to the reactive formyl group, leading to different stereochemical outcomes in asymmetric transformations—particularly in enamine/enamine-type organocatalysis where the α-position is directly involved in iminium ion formation.

Chiral Availability
Class-level inference
(R)- and (S)-enantiomers commercially available; racemate >96% GC; C3 chirality β to aldehyde
Enables stereochemical exploration orthogonal to 2-carbaldehyde series
Stereocenter position influences vector presentation in ligands
Chiral building blocks Enantiomeric purity Asymmetric synthesis

Prioritized Procurement Scenarios


REV-ERB Nuclear Receptor Agonist Lead Optimization

Research teams pursuing REV-ERBα/β agonists for circadian rhythm disorders or metabolic diseases should prioritize 1-Boc-pyrrolidine-3-carboxaldehyde as the key intermediate for constructing the tertiary amine pharmacophore. The published synthetic route to SR9009 and SR9011—which achieved REV-ERBα IC₅₀ values of 670–790 nM and demonstrated in vivo efficacy in altering circadian behavior and reducing obesity in diet-induced obese mice—provides a validated starting point that reduces synthetic route-development risk [1]. The 3-position aldehyde is mechanistically required to achieve the correct spatial orientation of the benzyl-amine substituent within the REV-ERB ligand-binding pocket; the 2-carbaldehyde isomer would produce a different vector that is unlikely to recapitulate this binding mode.

PROTAC Linker SAR: Pyrrolidine vs Piperidine Linkers

PROTAC discovery teams exploring cereblon-based degraders should evaluate (S)-Deoxy-thalidomide-(R)-pyrrolidine-3-carbaldehyde as a defined E3 ligase ligand-linker conjugate . The five-membered pyrrolidine linker segment provides a shorter, more conformationally constrained tether compared to six-membered piperidine linkers—a parameter known to influence ternary complex stability and degradation efficiency . Systematic procurement of matched pyrrolidine- and piperidine-linker conjugates enables direct head-to-head comparison of degrader potency (DC₅₀) and selectivity within the same target program.

Fragment-Based Drug Discovery with 3D-Diverse Scaffolds

Fragment library designers seeking to maximize three-dimensional coverage of chemical space should include pyrrolidine-3-carbaldehyde and its enantiomerically pure derivatives. The pyrrolidine scaffold's pseudorotational dynamics produce energetically accessible conformations that expand pharmacophore coverage beyond what flat aromatic fragments can achieve [2]. The availability of both (R)- and (S)-enantiomers of the 3-carbaldehyde (CAS 191347-94-1 and 2679935-83-0 at ≥97% purity) enables the construction of homochiral fragment collections with defined three-dimensional vectors—a key design criterion in modern FBDD libraries—while the 14 Da lower MW versus the piperidine analog helps maintain Ro3 compliance.

Asymmetric Organocatalysis Development with β-Functionalized Pyrrolidines

Research groups developing organocatalytic asymmetric transformations should consider pyrrolidine-3-carbaldehyde as a precursor to 3-substituted pyrrolidine catalysts. Published work on 3-pyrrolidinecarboxylic acid derivatives has demonstrated that the acid/aldehyde group at the β-position of the pyrrolidine ring plays a critical role in directing anti-selectivity and enantioselectivity in Mannich-type reactions, achieving anti/syn ratios up to >99:1 and enantiomeric excesses up to >99% [3]. The 3-carbaldehyde can be oxidized to the corresponding 3-carboxylic acid or reduced to 3-hydroxymethylpyrrolidine, providing access to a family of β-functionalized pyrrolidine organocatalysts that are structurally distinct from the widely studied α-functionalized (proline-type) catalysts derived from pyrrolidine-2-carbaldehyde.

Application
Selection Property
Validation Focus
REV-ERB pathway agonist research
Reported synthetic route using 1-Boc intermediate
Cotransfection assay endpoint review; model-response context
PROTAC ternary complex studies
Defined CRBN-pyrrolidine conjugate with terminal aldehyde
Ternary complex topology and degradation endpoint review
Fragment-based library design
3D pyrrolidine scaffold with available chiral vectors
Conformational sampling and pharmacophore coverage
Organocatalytic asymmetric synthesis
3-carbaldehyde as precursor to β-functionalized catalysts
Enantioselectivity and anti/syn ratio endpoint context
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